molecular formula C9H15NO B2819755 (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one CAS No. 2470280-30-7

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one

Cat. No.: B2819755
CAS No.: 2470280-30-7
M. Wt: 153.225
InChI Key: NKQHQKRZLIPLTP-ZETCQYMHSA-N
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Description

“(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one” is a chemical compound with the CAS Number: 2470280-30-7 . It has a molecular weight of 153.22 .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-3-methyl-2-azaspiro [4.4]nonan-1-one . The InChI code for this compound is 1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3, (H,10,11)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Antiviral Applications

Synthesis and Anti-coronavirus Activity : A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized, showcasing inhibition against human coronavirus 229E replication. Among them, a compound with an EC50 value of 5.5 µM was highlighted for its potent activity, comparable to known coronavirus inhibitors, suggesting the azaspiro[4.5]decan-3-one scaffold's significance for antiviral drug development (Apaydın et al., 2019).

Anti-Influenza Virus Activity : Another study focused on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, revealing six analogues with activity against influenza A/H3N2 virus. Two analogues, in particular, showed potent activity with EC50 values of about 1 µM, helping to define the structure-activity relationship (SAR) of spirothiazolidinone-based influenza virus fusion inhibitors (Apaydın et al., 2021).

Antibacterial Applications

Potent Antibacterial Drugs : Novel compounds featuring azaspiro[2.4]heptan-5-yl were synthesized, demonstrating potent in vitro antibacterial activity against a variety of respiratory pathogens, including multidrug-resistant strains. The study highlights the potential of these compounds for treating respiratory tract infections (Odagiri et al., 2013).

Organic Synthesis and Chemical Analysis

Spirocyclic Compound Synthesis : Research into the synthesis of 2-azaspiro[4.6]undec-7-enes through the FeCl(3)-promoted ring expansion/cyclization/chlorination of certain tethered alcohols demonstrated an efficient method for constructing azaspirocyclic ring skeletons, offering new pathways for organic synthesis (Yeh et al., 2012).

Antitubercular Drug Candidate Analysis : A study on BTZ043, an antitubercular drug candidate, provided a comprehensive structural analysis, revealing insights into its mechanism of action against Mycobacterium tuberculosis. This research underscores the importance of structural studies in drug development and the potential of benzothiazinones in treating tuberculosis (Richter et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

(3S)-3-methyl-2-azaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHQKRZLIPLTP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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